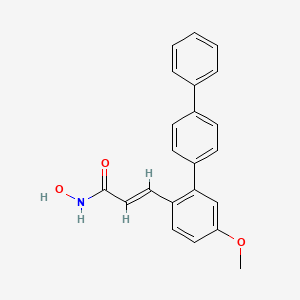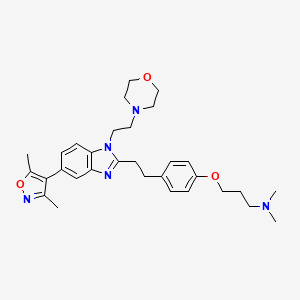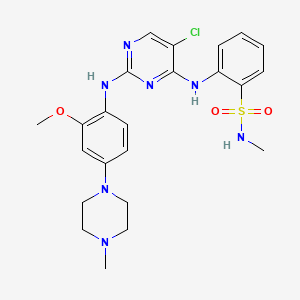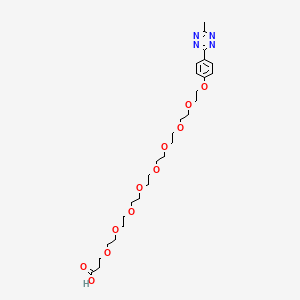
甲基四嗪-PEG8-酸
描述
Methyltetrazine-PEG8-acid is a polyethylene glycol-based compound that features a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The methyltetrazine group allows for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes .
科学研究应用
Methyltetrazine-PEG8-acid has a wide range of applications in scientific research:
作用机制
Target of Action
Methyltetrazine-PEG8-acid is primarily used as an amine-reactive reagent . The primary targets of Methyltetrazine-PEG8-acid are primary amine groups .
Mode of Action
The terminal carboxylic acid of Methyltetrazine-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows Methyltetrazine-PEG8-acid to bind to its targets and exert its effects.
Biochemical Pathways
Methyltetrazine-PEG8-acid is used in activity-based protein profiling (ABPP), a technique that allows the identification and visualization of enzyme activities within complex biological systems . In ABPP, Methyltetrazine-PEG8-acid acts as a bioorthogonal handle for imaging enzyme activities in situ . It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, and following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its bioavailability.
Result of Action
The result of Methyltetrazine-PEG8-acid’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, which allows the distinction between active and inactive enzyme species .
Action Environment
The action of Methyltetrazine-PEG8-acid is influenced by the presence of activators such as EDC or DCC, which facilitate the reaction between the compound’s terminal carboxylic acid and primary amine groups . Additionally, the compound’s action is compatible with both cell lysates and live cells , demonstrating its versatility in different environments.
生化分析
Biochemical Properties
Methyltetrazine-PEG8-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Methyltetrazine-PEG8-acid on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methyltetrazine-PEG8-acid exerts its effects at the molecular level through its role in the formation of PROTACs . The compound forms a stable amide bond with primary amine groups in the presence of activators (e.g., EDC, or DCC) . This process is crucial for the synthesis of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases to facilitate protein degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyltetrazine-PEG8-acid demonstrates stability over time .
Metabolic Pathways
The metabolic pathways involving Methyltetrazine-PEG8-acid are primarily related to its role in the synthesis of PROTACs . The compound interacts with enzymes and cofactors during the formation of PROTACs, which subsequently interact with target proteins and E3 ubiquitin ligases .
Transport and Distribution
The transport and distribution of Methyltetrazine-PEG8-acid within cells and tissues would be influenced by its chemical properties and the nature of the PROTACs synthesized using this compound
Subcellular Localization
The subcellular localization of Methyltetrazine-PEG8-acid and its effects on activity or function would be dependent on the specific PROTACs synthesized using this compound
准备方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG8-acid is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group into a polyethylene glycol (PEG) chain. The terminal carboxylic acid group of the PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond with the methyltetrazine moiety .
Industrial Production Methods: In industrial settings, the production of Methyltetrazine-PEG8-acid involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The compound is typically purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions: Methyltetrazine-PEG8-acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder cycloaddition. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems .
Common Reagents and Conditions:
Reagents: Common reagents include strained alkenes or alkynes, which react with the methyltetrazine group.
Conditions: These reactions typically occur at room temperature and do not require the presence of a catalyst.
Major Products: The major products of these reactions are stable adducts formed between the methyltetrazine group and the strained alkene or alkyne. These adducts are often used for labeling or modifying biomolecules .
相似化合物的比较
Methyltetrazine-PEG8-acid is unique due to its combination of a methyltetrazine moiety and a PEG chain. Similar compounds include:
Methyltetrazine-PEG4-acid: This compound has a shorter PEG chain, which may affect its solubility and stability compared to Methyltetrazine-PEG8-acid.
Methyltetrazine-PEG8-Mal: This compound features a maleimide group in addition to the methyltetrazine moiety, allowing for additional conjugation possibilities.
Methyltetrazine-PEG8-acid stands out due to its optimal balance of solubility, stability, and reactivity, making it a versatile tool in various scientific research applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSAIBRQJQXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


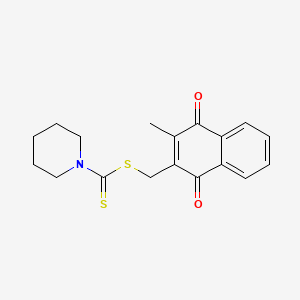
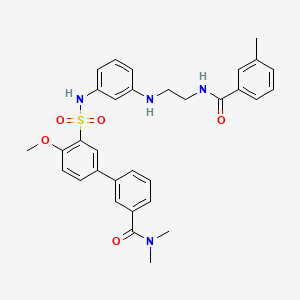
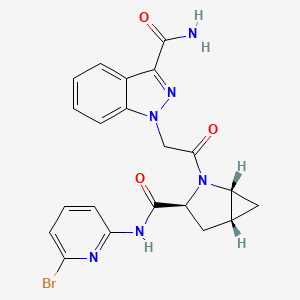

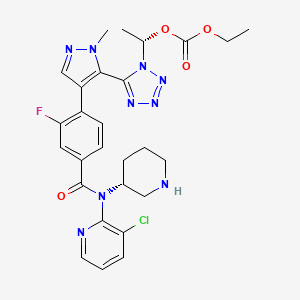
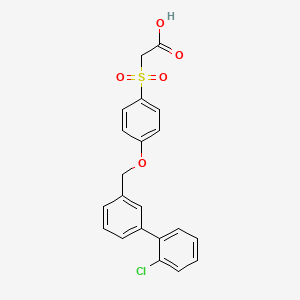
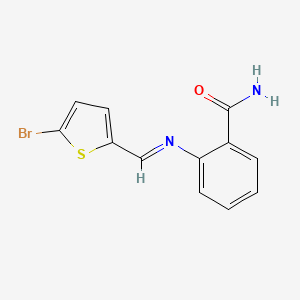
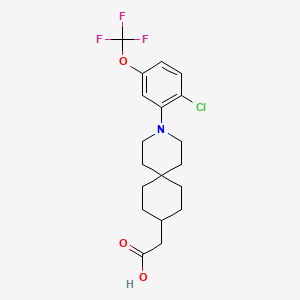
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
